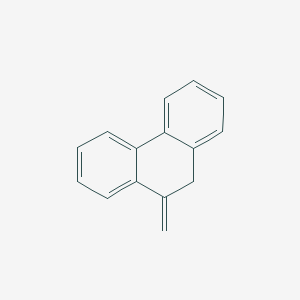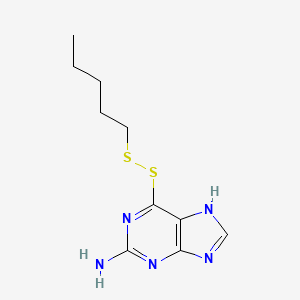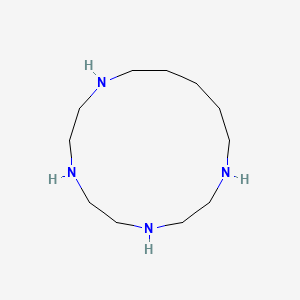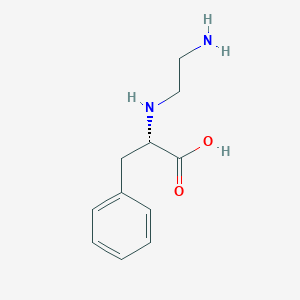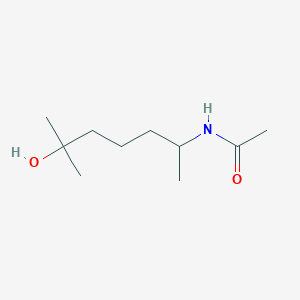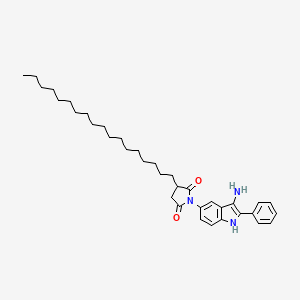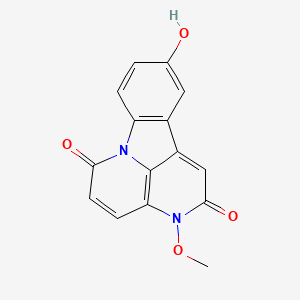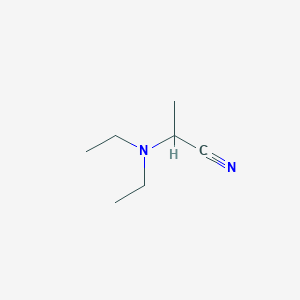
2-(Diethylamino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)propanenitrile is an organic compound with the molecular formula C7H14N2. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)propanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents like thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)propanenitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It can be hydrolyzed to carboxylic acids using dilute acids or alkalis.
Addition Reactions: It can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride.
Hydrolysis Agents: Dilute acids (e.g., HCl) or alkalis (e.g., NaOH).
Grignard Reagents: Organomagnesium compounds like methylmagnesium bromide.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Addition Reactions: Ketones.
Scientific Research Applications
2-(Diethylamino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Diethylamino)propanenitrile involves its reactivity as a nitrile. The cyano group (-CN) is highly polar, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propanenitrile: Similar structure but with the amino group attached to the third carbon atom.
Propionitrile: A simpler nitrile with the formula CH3CH2CN.
Uniqueness
2-(Diethylamino)propanenitrile is unique due to the presence of the diethylamino group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
82215-74-5 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-(diethylamino)propanenitrile |
InChI |
InChI=1S/C7H14N2/c1-4-9(5-2)7(3)6-8/h7H,4-5H2,1-3H3 |
InChI Key |
KKFXHYYEYJRTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
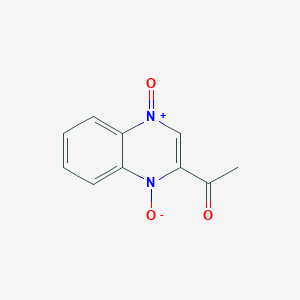

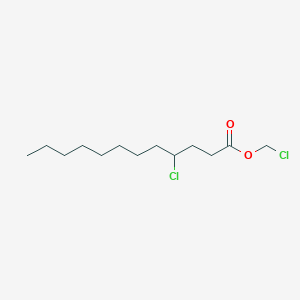
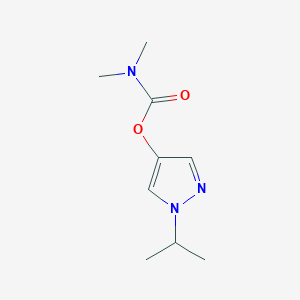
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
